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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of ATM Inhibitor-8, a

potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. Due to the

limited availability of comprehensive public data on the full kinome-wide selectivity of ATM
Inhibitor-8 (also known as compound 10r), this guide presents its known inhibitory activity and

supplements it with detailed selectivity profiles of other well-characterized, potent, and selective

ATM inhibitors, M4076 and AZD0156, as representative examples. This information is intended

to help researchers understand the selectivity profile of a highly targeted ATM inhibitor against

other kinases, particularly within the Phosphoinositide 3-kinase-related kinase (PIKK) family.

Introduction to ATM Kinase and the Importance of
Selectivity
Ataxia Telangiectasia Mutated (ATM) is a critical serine/threonine kinase that acts as a master

regulator of the DNA damage response (DDR), particularly in response to DNA double-strand

breaks (DSBs). By phosphorylating a multitude of downstream substrates, ATM orchestrates

cell cycle arrest, DNA repair, or apoptosis to maintain genomic integrity. The central role of ATM

in cell survival makes it a compelling therapeutic target in oncology. ATM inhibitors are

developed to sensitize cancer cells to DNA-damaging agents like radiotherapy and

chemotherapy.
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A key challenge in the development of kinase inhibitors is achieving high selectivity for the

intended target. Off-target inhibition of other kinases can lead to unforeseen side effects and

toxicity. For ATM inhibitors, selectivity is particularly crucial against closely related kinases in

the PIKK family, such as ATR (Ataxia Telangiectasia and Rad3-related), DNA-PK (DNA-

dependent Protein Kinase), and mTOR (mammalian Target of Rapamycin), due to structural

similarities in their ATP-binding sites.

Kinase Selectivity Profile
ATM Inhibitor-8 has been identified as a highly potent and selective ATM inhibitor with an IC50

of 1.15 nM for ATM.[1] While comprehensive kinome-wide screening data is not publicly

available, it has been described as having no significant off-target effects. To provide a clearer

picture of the expected selectivity for a potent ATM inhibitor, the following table summarizes the

inhibitory activity of M4076 and AZD0156 against ATM and other key kinases.

Kinase
ATM Inhibitor-
8 IC50 (nM)

M4076 IC50
(nM)

AZD0156 IC50
(nM)

Selectivity vs.
ATM

ATM 1.15 0.2[2] 0.58[3] -

ATR
Data not

available

>30,000

(unaffected up to

30 µM in cellular

assays)[2]

>580 (>1,000-

fold)[4]

>150,000-fold

(M4076), >1,000-

fold (AZD0156)

DNA-PK
Data not

available

>30,000

(unaffected up to

30 µM in cellular

assays)

Data not

available

>150,000-fold

(M4076)

mTOR
Data not

available

Data not

available

>580 (>1,000-

fold)

>1,000-fold

(AZD0156)

PI3Kα
Data not

available

Data not

available

>580 (>1,000-

fold)

>1,000-fold

(AZD0156)

Note: IC50 values can vary depending on the specific assay conditions. The selectivity fold is

calculated as IC50 (Off-Target) / IC50 (ATM).
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Signaling Pathway and Experimental Workflow
To visually represent the role of ATM in the DNA damage response and the methods used to

assess inhibitor selectivity, the following diagrams are provided.
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Caption: ATM signaling pathway in response to DNA double-strand breaks.
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Caption: Experimental workflow for assessing kinase inhibitor selectivity.

Experimental Protocols
The following are detailed methodologies for key experiments used to determine the selectivity

and potency of ATM inhibitors.

Biochemical Kinase Inhibition Assay (Time-Resolved
Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against a panel of purified protein kinases in a high-throughput format.

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by a

kinase. The phosphorylated peptide is detected by a lanthanide-labeled anti-phospho-substrate

antibody. When a streptavidin-allophycocyanin (APC) conjugate is added, it binds to the
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biotinylated peptide, bringing the lanthanide and APC in close proximity, resulting in a FRET

signal upon excitation. Inhibition of the kinase reduces the FRET signal.

Materials:

Purified recombinant kinases (ATM, ATR, DNA-PK, mTOR, etc.)

Biotinylated substrate peptides specific for each kinase

ATP

Test compound (ATM Inhibitor-8) dissolved in DMSO

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM

DTT)

Europium-labeled anti-phospho-substrate antibody

Streptavidin-APC conjugate

Stop buffer (e.g., 10 mM EDTA)

384-well low-volume microplates

Plate reader capable of TR-FRET measurements

Procedure:

Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the

desired final concentrations.

Add the kinase and substrate peptide to the wells of the microplate.

Add the test compound dilutions to the wells. Include controls for 0% inhibition (DMSO

vehicle) and 100% inhibition (no kinase or high concentration of a known inhibitor).

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near

the Km for each kinase.
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Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction by adding the stop buffer.

Add the detection mix containing the Europium-labeled antibody and Streptavidin-APC.

Incubate in the dark at room temperature for 60 minutes.

Read the plate on a TR-FRET-compatible plate reader, measuring emission at two

wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

Calculate the TR-FRET ratio and determine the percent inhibition for each compound

concentration relative to the controls.

Plot the percent inhibition against the logarithm of the compound concentration and fit the

data using a non-linear regression model to determine the IC50 value.

Cellular ATM Inhibition Assay (Western Blot)
Objective: To confirm that the test compound inhibits ATM activity within a cellular context by

measuring the phosphorylation of its downstream target, CHK2.

Principle: In response to DNA damage, activated ATM phosphorylates CHK2 at Threonine 68

(p-CHK2 T68). A potent and cell-permeable ATM inhibitor will block this phosphorylation event

in a dose-dependent manner. This is assessed by separating cell lysates via SDS-PAGE,

transferring the proteins to a membrane, and probing with antibodies specific for total and

phosphorylated CHK2.

Materials:

Cancer cell line (e.g., HCT116, A549)

Cell culture medium and supplements

Test compound (ATM Inhibitor-8)

DNA damaging agent (e.g., Etoposide or ionizing radiation)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane and transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: rabbit anti-p-CHK2 (T68), rabbit anti-total CHK2, mouse anti-β-actin

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Seed cells in 6-well plates and allow them to adhere overnight.

Pre-treat the cells with increasing concentrations of the ATM inhibitor for 1-2 hours.

Induce DNA damage by adding Etoposide (e.g., 10 µM) or by exposing the cells to ionizing

radiation (e.g., 5 Gy).

Incubate for an additional 1-2 hours.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration using a BCA

assay.

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (e.g., anti-p-CHK2) overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Apply the ECL substrate and visualize the protein bands using an imaging system.

Strip the membrane and re-probe for total CHK2 and β-actin as loading controls.

Quantify the band intensities to determine the reduction in p-CHK2 levels relative to total

CHK2, normalized to the loading control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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